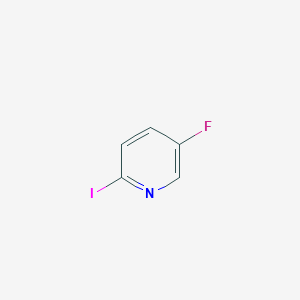

5-Fluoro-2-iodopyridine

Overview

Description

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, including 5-Fluoro-2-iodopyridine, involves halogen dance reactions and subsequent trapping with electrophiles to generate pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022). Another approach for synthesizing fluoropyridines includes a palladium-catalyzed amination sequence from halopyridinyl iodonium triflates, indicating the versatility of methods available for incorporating the fluorine atom into the pyridine ring (Pauton et al., 2019).

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines : 5-Fluoro-2-iodopyridine serves as a valuable building block for synthesizing pentasubstituted pyridines, which have potential applications in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

Isomerization and Structural Manipulation : This compound can be transformed into various other pyridines through processes like hydrolysis and isomerization. These transformations are important for creating a range of structures for further chemical analysis and applications (Schlosser & Bobbio, 2002).

Directed Ortho-Lithiation and Synthesis of Alkaloids : It's used in the first metalation of aryl iodides, particularly in the directed ortho-lithiation of iodopyridines, leading to the synthesis of polysubstituted pyridines and fused polyaromatic alkaloids (Rocca, Cochennec, Marsais, Thomas‐Dit‐Dumont, Mallet, Godard, & Quéguiner, 1993).

PET Imaging Tracers for Neurological Diseases : It is involved in the synthesis and radiolabelling of compounds like N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, which is explored as a potential imaging tracer for monoamine oxidase B (MAO-B) related neuropsychiatric diseases in PET scans (Beer, Haeberli, Ametamey, & Schubiger, 1995).

Introduction of Fluorine in Medical Imaging : Its derivatives are used for introducing fluorine-18 into various positions on pyridine rings, expanding the scope of compounds available for medical imaging techniques like Positron Emission Tomography (Carroll, Nairne, & Woodcraft, 2007).

Cancer Chemotherapy : Derivatives of 5-Fluoro-2-iodopyridine are used in cancer chemotherapy, especially in the clinical applications of compounds like 5-fluorouracil (Heidelberger & Ansfield, 1963).

Radiolabeling in Medical Research : This compound is utilized in radiolabeling studies, especially in the preparation of specific PET tracers for medical research (Humpert, Omrane, Urusova, Gremer, Willbold, Endepols, Krasikova, Neumaier, & Zlatopolskiy, 2021).

Safety and Hazards

Future Directions

In recent research, 2-fluoro-5-iodopyridine was used as an electrolyte additive in lithium metal batteries. It was found to not only protect the negative electrode effectively by forming a stable SEI but also convert dead lithium into active lithium . This suggests potential future applications of 5-Fluoro-2-iodopyridine in the field of energy storage.

Mechanism of Action

Target of Action

Fluorinated pyridines, in general, have been known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property can influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, which suggests that they may affect multiple biochemical pathways .

properties

IUPAC Name |

5-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKQNFJMWPLVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628606 | |

| Record name | 5-Fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-iodopyridine | |

CAS RN |

159870-80-1 | |

| Record name | 5-Fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxyfuro[2,3-b]pyridine](/img/structure/B64464.png)